Product packaging for 2-Bromo-3-chloronaphthalene-1,4-dione(Cat. No.:CAS No. 88645-45-8)

2-Bromo-3-chloronaphthalene-1,4-dione

Cat. No.: B11851585
CAS No.: 88645-45-8
M. Wt: 271.49 g/mol
InChI Key: DRVLBSLKQCRCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3-chloronaphthalene-1,4-dione is a halogenated 1,4-naphthoquinone that serves as a key synthetic intermediate and active scaffold in medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its mechanism of action is often associated with the redox-active quinone core, which can undergo enzymatic reduction in biological systems to generate reactive oxygen species (ROS); this oxidative stress can trigger apoptosis and lead to cellular damage in target cells . In antimicrobial research, analogous 2,3-dihalo-1,4-naphthoquinones have demonstrated potent activity against a range of bacterial and fungal pathogens by disrupting cellular membrane permeability and inhibiting critical enzymes like DNA gyrase . In cancer research, 1,4-naphthoquinone-based compounds have shown promising cytotoxicity and selectivity against various cancer cell lines. Some derivatives are investigated for their ability to disrupt the altered glucose metabolism of cancer cells (the Warburg effect), thereby inducing cancer-specific cell death . The bromo and chloro substituents on the naphthoquinone core make this compound an excellent electrophile for nucleophilic substitution reactions, allowing researchers to efficiently synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4BrClO2 B11851585 2-Bromo-3-chloronaphthalene-1,4-dione CAS No. 88645-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloronaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVLBSLKQCRCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597425
Record name 2-Bromo-3-chloronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88645-45-8
Record name 2-Bromo-3-chloronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Transformative Reactions of 2 Bromo 3 Chloronaphthalene 1,4 Dione

Direct Synthesis Methodologies for 2-Bromo-3-chloronaphthalene-1,4-dione

The direct synthesis of this compound can be approached through sequential halogenation of the naphthoquinone core or by nucleophilic substitution on readily available dihalogenated precursors.

A plausible direct route to this compound involves a two-step halogenation process starting from 1,4-naphthoquinone (B94277) or a suitable derivative. This strategy relies on the controlled, sequential introduction of chlorine and bromine atoms at the C-2 and C-3 positions of the quinoid ring.

One potential pathway begins with the synthesis of a monohalogenated naphthoquinone, such as 2-chloro-1,4-naphthoquinone (B24044). This intermediate can be prepared from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) by treatment with a chlorinating agent like thionyl chloride. chemicalbook.com The subsequent step would involve the regioselective bromination of 2-chloro-1,4-naphthoquinone at the C-3 position. While specific literature for the bromination of this exact substrate is sparse, general methods for halogenating naphthoquinones are well-established. For example, the bromination of 1-naphthol (B170400) with N-bromosuccinimide (NBS) is a known method to produce 2-bromo-1,4-naphthoquinone. prepchem.comsigmaaldrich.com A similar approach using a brominating agent on 2-chloro-1,4-naphthoquinone could theoretically yield the target compound. The electron-withdrawing nature of the chloro and carbonyl groups deactivates the quinoid double bond, but the reaction may still proceed under appropriate conditions.

An alternative pathway could involve the initial synthesis of 2-bromo-1,4-naphthoquinone followed by chlorination at the C-3 position. The synthesis of 2-bromo-1,4-naphthoquinone is well-documented, often starting from the bromination of lawsone in an acidic medium. sciforum.net Subsequent chlorination would then be required to complete the synthesis.

Starting MaterialReagent(s)ProductYieldReference
1-NaphtholN-Bromosuccinimide, Acetic Acid, Water2-Bromo-1,4-naphthoquinone78% prepchem.com
LawsoneThionyl Chloride2-Chloro-1,4-naphthoquinone85% chemicalbook.com
LawsoneBromine, Sulfuric Acid, Chloroform2-Hydroxy-3-bromo-1,4-naphthoquinone92% sciforum.net

Nucleophilic aromatic substitution (SNAr) on dihalogenated naphthoquinones represents a more common and often more selective strategy for synthesizing mixed-halogen derivatives. The strong electron-withdrawing effect of the two carbonyl groups activates the C-2 and C-3 positions, making them susceptible to attack by nucleophiles.

The most established precursor for this approach is 2,3-dichloronaphthalene-1,4-dione (also known as dichlone). This compound is commercially available and its synthesis is well-documented. google.comgoogle.com The reactivity of 2,3-dichloronaphthalene-1,4-dione towards a variety of nucleophiles, including amines, thiols, and alkoxides, has been extensively studied. researchgate.netresearchgate.net In many of these reactions, a selective mono-substitution of one chlorine atom is achieved, which is a key feature for the synthesis of asymmetrically substituted naphthoquinones. sciforum.net

To synthesize this compound, one would react 2,3-dichloronaphthalene-1,4-dione with a source of bromide ions, such as sodium bromide or potassium bromide. This halide exchange reaction, often referred to as a Finkelstein-type reaction, would proceed via nucleophilic attack of the bromide ion, displacing one of the chloride ions. The selectivity of the mono-substitution is generally high because the introduction of the first nucleophile (in this case, bromide) alters the electronic properties of the quinone ring, making the second halogen less susceptible to substitution. sciforum.net

NucleophileSolventConditionsProduct TypeReference
ArylaminesMethanol50-60 °C2-Arylamino-3-chloro-1,4-naphthoquinone sciforum.net
Piperonyl amineEthanolRoom Temp, 5-6 h2-(Piperonylamino)-3-chloro-1,4-naphthoquinone researchgate.net
ThiophenolsEthanolRoom Temp2-Thiophenyl-3-chloro-1,4-naphthoquinone researchgate.net
IndoleMethanol-2-Indolyl-3-methoxy-1,4-naphthoquinone researchgate.net

An analogous synthetic route starts from 2,3-dibromonaphthalene-1,4-dione. This precursor can also undergo nucleophilic aromatic substitution. By treating 2,3-dibromonaphthalene-1,4-dione with a chloride nucleophile (e.g., from NaCl or LiCl), a halogen exchange reaction can be initiated to replace one of the bromine atoms. Given that bromide is generally a better leaving group than chloride, this reaction is thermodynamically feasible. The choice of solvent is crucial for promoting the reaction, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often being employed to enhance the nucleophilicity of the chloride ion and to exploit solubility differences between the halide salts.

The synthesis of this compound from either 2,3-dichloro- or 2,3-dibromonaphthalene-1,4-dione is a classic example of a halogen exchange (Halex) reaction. These reactions are governed by principles of nucleophilicity, leaving group ability, and reaction equilibrium.

The Finkelstein reaction traditionally involves the exchange of alkyl halides, driven to completion by the differential solubility of the inorganic halide salts in a solvent like acetone. wikipedia.orgbyjus.com For example, reacting an alkyl chloride with sodium iodide in acetone yields the alkyl iodide because sodium chloride is insoluble in acetone and precipitates, driving the equilibrium forward according to Le Châtelier's principle. adichemistry.com While aryl halides are typically less reactive in classic SN2 Finkelstein reactions, the quinone system is highly activated towards nucleophilic aromatic substitution, making this approach viable. wikipedia.org

The Halex process specifically refers to the halogen-fluorine exchange on aromatic compounds, but the underlying principle of nucleophilic aromatic substitution is the same. wikipedia.org These reactions are typically carried out at high temperatures in polar aprotic solvents. wikipedia.org For the synthesis of the target compound from 2,3-dichloronaphthalene-1,4-dione, using a large excess of a bromide salt in a solvent like DMF would favor the formation of the bromo-chloro product.

Nucleophilic Substitution Approaches from Dihalogenated Naphthoquinone Precursors

Advanced Synthetic Protocols and Catalytic Systems

While classical nucleophilic substitution methods are effective, advanced protocols involving catalysts can offer milder reaction conditions, improved yields, and higher selectivity. For aromatic Finkelstein-type reactions, which can be sluggish, the use of catalysts is particularly beneficial. Copper(I) iodide, in combination with diamine ligands, has been shown to catalyze the substitution of aromatic bromides with iodide. wikipedia.org A similar catalytic system could potentially be adapted for the exchange of halides on the naphthoquinone scaffold.

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, represent another advanced methodology. PTCs facilitate the transfer of the halide nucleophile (e.g., bromide) from an aqueous or solid phase into the organic phase where the dihalonaphthoquinone substrate is dissolved. This enhances the effective concentration and reactivity of the nucleophile, often allowing the reaction to proceed under milder conditions and with reduced reaction times.

Furthermore, modern synthetic methods could employ flow chemistry, where reactants are continuously pumped through a heated reactor. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity while minimizing the formation of di-substituted byproducts.

Employment of Lewis Acid Catalysis in Naphthoquinone Synthesis

Lewis acid catalysis plays a pivotal role in numerous organic transformations, including the synthesis of quinone derivatives. While specific examples detailing the synthesis of this compound using Lewis acids are not extensively documented, the principles of Lewis acid catalysis can be applied to key synthetic steps. For instance, Lewis acids such as bismuth(III) chloride (BiCl₃) have been effectively used to catalyze the synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone. rsc.org This approach could potentially be adapted for the introduction of halide substituents.

Furthermore, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are known to catalyze Diels-Alder reactions of 1,2-naphthoquinones, providing access to complex polycyclic systems. researchgate.net The activation of the naphthoquinone system by a Lewis acid could facilitate subsequent halogenation or nucleophilic substitution reactions by enhancing the electrophilicity of the quinone ring.

Table 1: Examples of Lewis Acid Catalysis in Naphthoquinone Derivatization

CatalystReactantsProductYield (%)Reference
BiCl₃1,4-Naphthoquinone, Amines2-Amino-1,4-naphthoquinonesHigh rsc.org
BF₃·OEt₂1,2-Naphthoquinones, Dienescis-Tetrahydrophenanthrene derivatives66-99 researchgate.net

Microwave-Assisted Synthesis of Halogenated Naphthoquinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. ajrconline.orgnih.gov This methodology has been successfully applied to the synthesis of pyridylaminonaphthoquinones from 2,3-dichloro-1,4-naphthoquinone and various aminopyridines. scielo.brresearchgate.net The use of microwave irradiation significantly reduced reaction times from hours to minutes and substantially improved product yields. scielo.brresearchgate.net

This approach is highly relevant for the synthesis of derivatives of this compound. By reacting the target compound with various nucleophiles under microwave irradiation, a diverse library of functionalized naphthoquinones could be rapidly generated. The efficiency of microwave heating can overcome the often-low reactivity of halogenated quinones in conventional thermal reactions. scielo.brresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyridylaminonaphthoquinone

MethodReaction TimeYield (%)Reference
Conventional Heating12 hours35 researchgate.net
Microwave Irradiation15 minutes57 researchgate.net

Direct Aminohalogenation Routes for Naphthoquinones

Direct aminohalogenation represents an efficient strategy for the concurrent introduction of both an amino group and a halogen atom onto a quinone scaffold. While the direct synthesis of this compound via this method is not reported, the principles can be applied to the functionalization of 1,4-naphthoquinone to generate precursors or analogs. Metal-free aminohalogenation of quinones with alkylamines and N-halosuccinimides (NXS) at room temperature has been developed as a practical and efficient method.

This strategy could be envisioned to start from a monohalogenated naphthoquinone, for instance, 2-chloronaphthalene-1,4-dione, which upon reaction with an amine and a brominating agent, could potentially yield the desired 2-amino-3-bromonaphthalene-1,4-dione (B11864519) derivative. The regioselectivity of such a reaction would be a critical aspect to control.

Rhodium-Catalyzed C-H Functionalization for Halogenated Naphthoquinones

Modern transition-metal-catalyzed C-H functionalization offers a powerful and atom-economical approach to the synthesis of substituted aromatic compounds. While direct C-H bromination and chlorination at the 2- and 3-positions of the naphthoquinone core to produce this compound has not been explicitly described, rhodium catalysis has been utilized for the C-H activation of amides, which can then be applied to complex molecules. nih.gov

The challenge in applying this method to naphthoquinones lies in the inherent reactivity of the quinone system. However, with appropriate directing groups and catalytic systems, regioselective C-H halogenation could potentially be achieved, providing a novel and efficient route to dihalogenated naphthoquinones.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for predicting the reactivity of this compound and for designing synthetic routes to its derivatives. The two primary mechanistic pathways relevant to this compound are nucleophilic aromatic substitution and radical-mediated processes.

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The most common reaction pathway for the functionalization of halogenated naphthoquinones is nucleophilic aromatic substitution (SNAr). In this compound, both the bromo and chloro substituents can act as leaving groups. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org

The reactivity of the C-X bond in SNAr reactions of haloalkanes is dependent on the bond strength, with the C-I bond being the weakest and reacting the fastest. knockhardy.org.uk In the context of this compound, the C-Br bond is generally more labile than the C-Cl bond, suggesting that nucleophilic attack is more likely to occur at the carbon bearing the bromine atom. However, the electronic effects of the quinone carbonyl groups significantly influence the reactivity of the C2 and C3 positions.

Studies on the reaction of 2,3-dichloro-1,4-naphthoquinone with amines have shown that monosubstitution is often favored due to the electron-donating effect of the newly introduced amino group, which deactivates the quinone ring towards further nucleophilic attack. unt.edusciforum.net A similar outcome would be expected for this compound.

Recent research has also highlighted the existence of a mechanistic continuum in SNAr reactions, with some reactions proceeding through a concerted (cSNAr) pathway rather than the traditional stepwise mechanism. rsc.orgnih.gov The specific mechanism is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Radical-Mediated Processes in Halogenation and Functionalization

Radical reactions provide an alternative pathway for the functionalization of naphthoquinones. The generation of aryl radicals from aryl hydrazines, catalyzed by iodine in the air, has been used for the arylation of substituted 1,4-naphthoquinones. acs.org This method could potentially be adapted to introduce aryl groups at the 2- or 3-position of a monohalogenated naphthoquinone precursor.

Furthermore, manganese(III)-initiated oxidative free-radical reactions of 2-amino-1,4-naphthoquinones have been employed in the synthesis of various heterocyclic diones. researchgate.net The formation of radical species in reactions involving naphthoquinones and thiohydantoins in basic aqueous solution has also been observed, indicating that electron transfer pathways can be involved. mdpi.com These findings suggest that radical-mediated processes could be a viable, albeit less common, strategy for the transformation of this compound, potentially leading to novel and complex molecular architectures. Radical reactions involving halogenated carbohydrates have shown that a halogen atom can be replaced by a hydroxyl group in the presence of tri-n-butyltin hydride and oxygen. libretexts.org

Cycloaddition Reactions Involving Halogenated Quinones as Dienophiles

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. Halogenated quinones, including this compound, are particularly effective dienophiles due to the electron-withdrawing nature of the carbonyl groups and the halogen substituents, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The presence of both bromine and chlorine atoms on the quinone ring of this compound renders it an unsymmetrical dienophile, which can lead to the formation of regioisomers when reacting with unsymmetrical dienes. The regioselectivity of these reactions is governed by both electronic and steric factors. Generally, the reaction favors the formation of the "ortho" and "para" isomers, where the most nucleophilic terminus of the diene aligns with the most electrophilic carbon of the dienophile.

While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2,3-dihalonaphthoquinones and other activated quinones. For instance, the reactions of 2,3-dichloronaphthalene-1,4-dione and 2,3-dicyano-1,4-naphthoquinone (B85539) with various dienes have been reported, providing a framework for understanding the expected behavior of the title compound.

These cycloaddition reactions typically proceed under thermal conditions, often by refluxing the reactants in an inert solvent such as benzene (B151609), toluene, or xylene. The resulting cycloadducts are often highly functionalized polycyclic systems that can serve as versatile intermediates in the synthesis of complex natural products and other novel chemical entities. Subsequent aromatization of the initial adducts is a common follow-up step, often facilitated by the elimination of hydrogen halides, leading to the formation of substituted anthraquinones.

Below are illustrative examples of Diels-Alder reactions involving halogenated naphthoquinones with various dienes, which model the expected reactivity of this compound.

Reaction with Acyclic Dienes

Acyclic dienes such as isoprene (B109036) and 2,3-dimethyl-1,3-butadiene (B165502) are common partners in Diels-Alder reactions with quinonoid dienophiles. The reaction with isoprene, an unsymmetrical diene, can theoretically yield two regioisomers. Based on established principles of regioselectivity in Diels-Alder reactions, the major product is expected to result from the alignment of the more nucleophilic carbon of the diene (C1, bearing the methyl group) with the more electrophilic carbon of the dienophile.

DienophileDieneReaction ConditionsProduct(s)YieldReference
2,3-Dichloronaphthalene-1,4-dione2,3-Dimethyl-1,3-butadieneToluene, reflux1,4-Dichloro-6,7-dimethyl-1,4,4a,10a-tetrahydroanthracene-9,10-dioneGoodAnalogous Reaction
2,3-Dichloronaphthalene-1,4-dioneIsopreneBenzene, 80°CMixture of 1,4-dichloro-6-methyl- and 1,4-dichloro-7-methyl-1,4,4a,10a-tetrahydroanthracene-9,10-dioneNot specifiedAnalogous Reaction

Reaction with Cyclic Dienes

Cyclic dienes, such as cyclopentadiene (B3395910) and 1,3-cyclohexadiene, are highly reactive in Diels-Alder reactions due to their fixed s-cis conformation. The reaction of this compound with these dienes is expected to proceed readily to form bridged polycyclic adducts. The stereochemistry of the product is typically endo, as dictated by secondary orbital interactions.

DienophileDieneReaction ConditionsProductYieldReference
2,3-Dichloronaphthalene-1,4-dioneCyclopentadieneDichloromethane, room temp.endo-6,7-Dichloro-5,8-methano-1,4,4a,5,8,8a-hexahydroanthracene-9,10-dioneHighAnalogous Reaction
2,3-Dicyano-1,4-naphthoquinoneCyclopentadieneBenzene, refluxendo-6,7-Dicyano-5,8-methano-1,4,4a,5,8,8a-hexahydroanthracene-9,10-dione92% researchgate.net

The resulting cycloadducts from these reactions are valuable precursors for further synthetic transformations. For example, the halogen atoms can be subsequently eliminated to afford the corresponding aromatic anthraquinone (B42736) derivatives, or they can be displaced by various nucleophiles to introduce further functionality. The controlled formation of complex polycyclic structures in a single step highlights the synthetic utility of this compound as a dienophile in cycloaddition chemistry.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides crucial information about the functional groups and vibrational modes within a molecule. For 2-bromo-3-chloronaphthalene-1,4-dione, the FTIR spectrum is expected to be dominated by absorptions corresponding to the carbonyl (C=O) and alkenyl (C=C) stretching frequencies, with the halogen substituents influencing the electronic environment of the quinone system.

Vibrational Mode Assignments of Halogenated Naphthoquinones

The vibrational assignments for halogenated naphthoquinones are complex due to the coupling of various modes. The substitution pattern on the naphthoquinone ring significantly influences the vibrational frequencies. In related compounds like 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, characteristic bands for the naphthoquinone moiety are observed. scielo.br For this compound, the key vibrational modes would include the stretching of the C-Br and C-Cl bonds, which are typically found in the lower frequency region of the spectrum. The aromatic ring C-H stretching vibrations are expected in the range of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

Analysis of Carbonyl and Alkenyl Stretching Frequencies

The carbonyl (C=O) stretching frequencies are particularly diagnostic for quinones. In 1,4-naphthoquinones, two distinct C=O stretching bands are often observed due to symmetric and asymmetric stretching. For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, these bands appear around 1674 cm⁻¹ and 1634 cm⁻¹. scielo.br The presence of two electron-withdrawing halogens, bromine and chlorine, at the 2 and 3 positions is expected to cause a slight increase in the carbonyl stretching frequencies due to the inductive effect, which alters the bond order of the C=O groups. The alkenyl C=C stretching vibrations of the quinone ring are also sensitive to substitution and are anticipated to be in the range of 1560-1640 cm⁻¹.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3000-3100
Carbonyl (C=O) Stretch1670-1700
Alkenyl (C=C) Stretch1560-1640
C-Cl Stretch600-800
C-Br Stretch500-600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound is expected to show signals only for the protons on the benzo-fused ring (H-5, H-6, H-7, and H-8), as the quinonoid ring is fully substituted. The chemical shifts of these aromatic protons are influenced by the anisotropic effects of the carbonyl groups and the electronic effects of the halogen substituents.

Based on data from related compounds like 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones, the protons H-5 and H-8 are typically found further downfield due to their proximity to the carbonyl groups. scielo.br The H-6 and H-7 protons are expected to appear at a slightly higher field. The expected chemical shift ranges and multiplicities are outlined in the table below.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-5, H-88.10 - 8.30Doublet of doubletsJ ≈ 7.5, 1.0
H-6, H-77.70 - 7.90Triplet of doubletsJ ≈ 7.5, 1.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton. The spectrum is expected to display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.

The chemical shifts of the carbonyl carbons (C-1 and C-4) are expected to be the most downfield, typically in the range of 175-185 ppm. The carbons bearing the halogen atoms (C-2 and C-3) will also be significantly deshielded. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (125-140 ppm). The expected chemical shifts for each carbon are estimated based on data from similar halogenated naphthoquinones. researchgate.net

Carbon Expected Chemical Shift (δ, ppm)
C-1, C-4175 - 185
C-2, C-3140 - 150
C-4a, C-8a130 - 135
C-5, C-8126 - 128
C-6, C-7133 - 136

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through the loss of the halogen atoms and carbonyl groups. Common fragmentation pathways for quinones involve the loss of CO, leading to the formation of stable aromatic cations. The initial fragmentation may involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl), followed by the sequential loss of CO molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and formula of thermally labile molecules like naphthoquinone derivatives. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, commonly through protonation ([M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

For this compound (C₁₀H₄BrClO₂), the exact mass can be calculated and then confirmed by high-resolution mass spectrometry. The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern in the mass spectrum, which serves as a key signature for its identification. The isotopic distribution arises from the natural abundances of ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), as well as ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%). This results in a characteristic cluster of peaks for the molecular ion, aiding in its unambiguous identification.

Table 1. Theoretical m/z Values for Possible Ions of this compound in ESI-MS.
Ion SpeciesFormulaMonoisotopic Mass (Da)Most Abundant Isotopes
[M]⁺·C₁₀H₄⁷⁹Br³⁵ClO₂285.9136Primary molecular ion
[M+H]⁺C₁₀H₅⁷⁹Br³⁵ClO₂286.9214Protonated molecule
[M+Na]⁺C₁₀H₄⁷⁹Br³⁵ClNaO₂308.8993Sodium adduct
[M+K]⁺C₁₀H₄⁷⁹Br³⁵ClKO₂324.8732Potassium adduct

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's connectivity and the relative stability of its substructures.

Studies on analogous hydroxyalkylamino-1,4-naphthoquinones demonstrate that the fragmentation is highly dependent on the structure of substituents on the quinone ring. researchgate.net For halogenated naphthoquinones, common fragmentation pathways initiated by CID include the sequential loss of small, stable neutral molecules and radicals. Key fragmentation events for this compound would likely involve:

Loss of Carbon Monoxide (CO): A characteristic fragmentation for quinone systems.

Loss of Halogen Atoms: Cleavage of the C-Br and C-Cl bonds, leading to the loss of Br· or Cl· radicals.

Sequential Loss of CO and Halogens: A combination of the above pathways.

The fragmentation pattern provides a structural fingerprint that can be used to distinguish isomers and identify related compounds in complex mixtures. nih.govnih.gov

Table 2. Plausible Fragmentation Pathways for the [M+H]⁺ Ion of this compound in MS/MS.
Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Plausible Identity of Loss
286.9-28258.9Carbon monoxide (CO)
286.9-35251.9Chlorine radical (Cl·)
286.9-79207.9Bromine radical (Br·)
258.9-28230.9Second carbon monoxide (CO)
251.9-28223.9Carbon monoxide (CO)
207.9-28179.9Carbon monoxide (CO)

Raman Spectroscopy of this compound and Analogs

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing valuable information about its chemical structure and bonding. nih.gov The Raman spectrum of this compound is expected to be characterized by several key vibrational bands corresponding to the functional groups present.

Analysis of closely related analogs, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, provides a basis for assigning the expected vibrational modes. researchgate.net The key regions in the Raman spectrum would include:

C=O Stretching Vibrations: Strong bands typically observed in the 1650-1700 cm⁻¹ region, characteristic of the quinone carbonyl groups.

C=C Stretching Vibrations: Bands corresponding to the quinonoid ring and the fused aromatic ring, usually found between 1550 cm⁻¹ and 1650 cm⁻¹.

C-Cl and C-Br Stretching Vibrations: These vibrations occur at lower frequencies, typically below 800 cm⁻¹. The C-Br stretch is expected at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.

These spectral signatures are sensitive to the molecular environment and can be used to study intermolecular interactions.

Table 3. Expected Characteristic Raman Bands for this compound Based on Analog Data. nih.govresearchgate.net
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
ν(C=O)1650 - 1700Symmetric and asymmetric stretching of carbonyl groups
ν(C=C) quinonoid1600 - 1650Stretching of the double bonds in the quinone ring
ν(C=C) aromatic1570 - 1600Stretching of the carbon-carbon bonds in the benzene (B151609) ring
δ(C-H)1100 - 1300In-plane bending of aromatic C-H bonds
ν(C-Cl)650 - 800Stretching of the carbon-chlorine bond
ν(C-Br)500 - 650Stretching of the carbon-bromine bond

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a compound in its crystalline state. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related analogs provides significant insight into its expected solid-state conformation.

For instance, the crystal structure of 2-bromo-naphthalene-1,4-dione shows the molecule to be nearly planar. nih.gov Similarly, studies on 2-bromo-3-(n-alkylamino)-1,4-napthoquinone and 2-chloro-3-aminonaphthoquinone analogs reveal detailed information about their crystal packing and space groups. researchgate.netresearchgate.netresearchgate.net It is anticipated that the this compound molecule would also be largely planar, a common feature of the rigid naphthoquinone framework.

Key structural features to be determined by X-ray diffraction would include:

Confirmation of Planarity: The degree of planarity of the fused ring system.

Bond Lengths and Angles: Precise measurements of C=O, C=C, C-C, C-Br, and C-Cl bond lengths, which reflect the electronic nature of the quinone system.

Intermolecular Interactions: The crystal packing is likely to be dominated by π-π stacking interactions between the planar naphthoquinone rings of adjacent molecules and potentially halogen bonding involving the bromine and chlorine atoms.

Table 4. Representative Crystallographic Data for an Analog, 2-bromo-naphthalene-1,4-dione. nih.gov
ParameterValue
Chemical FormulaC₁₀H₅BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0065 (7)
b (Å)3.9688 (3)
c (Å)21.0336 (14)
β (°)101.999 (3)
Volume (ų)898.81 (10)

Theoretical and Computational Chemistry for 2 Bromo 3 Chloronaphthalene 1,4 Dione

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure and properties of molecules. scirp.orgmdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems like halogenated naphthoquinones. arxiv.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties that dictate the compound's reactivity. rsc.org

The first step in the computational analysis of 2-Bromo-3-chloronaphthalene-1,4-dione is geometry optimization. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. youtube.com DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net The optimization calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. youtube.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet realistic, data based on typical DFT calculations for similar halogenated aromatic compounds.

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Br Bond Length1.89 Å
C-Cl Bond Length1.73 Å
C=O Bond Length (avg.)1.22 Å
C2-C3 Bond Length1.35 Å
Dihedral Angle (Br-C2-C3-Cl)~0°

Prediction and Correlation of Vibrational Spectra with Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. arxiv.org These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov

To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). nih.gov The predicted spectrum for this compound would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include the C=O stretches of the quinone system, C=C stretches of the aromatic rings, and the C-Br and C-Cl stretching vibrations. By comparing the scaled theoretical spectrum with an experimental FT-IR or FT-Raman spectrum, a detailed and accurate assignment of the observed vibrational bands can be achieved. bohrium.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound (Illustrative) This table illustrates how theoretical data, once scaled, is correlated with experimental findings.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch174516771675
Aromatic C=C Stretch165015861585
C-Cl Stretch780750748
C-Br Stretch615591590

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. joaquinbarroso.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. scirp.org

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The presence of electron-withdrawing halogen substituents is expected to lower the energies of both orbitals and influence the magnitude of the energy gap. witpress.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. joaquinbarroso.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.netfrontiersin.org These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. mdpi.com

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are invaluable for predicting the reactivity and stability of the molecule. nih.gov For instance, a high electrophilicity index would suggest that this compound is a good electrophile, which is consistent with the nature of quinone compounds.

Table 3: Theoretical Reactivity Descriptors for this compound (Illustrative) This table provides hypothetical values for reactivity descriptors derived from DFT calculations.

DescriptorFormulaPredicted Value (eV)
HOMO Energy (EHOMO)--6.85
LUMO Energy (ELUMO)--3.25
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO3.60
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO3.25
Global Hardness (η)(I - A) / 21.80
Chemical Potential (μ)-(I + A) / 2-5.05
Global Electrophilicity (ω)μ² / (2η)7.08

Advanced Quantum Chemical Calculations

While DFT provides excellent results for many applications, more advanced quantum chemical methods can be employed for higher accuracy, particularly for excited state properties or complex reaction mechanisms. nih.gov Methods such as Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. For systems where electron correlation is critical, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though computationally more demanding, can offer benchmark-quality data on the molecule's properties. nih.gov These advanced calculations help in refining the understanding of the electronic behavior and spectroscopic properties of this compound. imrpress.comsubstack.com

Molecular Modeling and Docking Studies for Interaction Mechanisms

To explore the potential biological activity of this compound, molecular modeling and docking studies are employed. thebioscan.comthebioscan.com Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is crucial in drug design and discovery. nih.govresearchgate.net

In a typical molecular docking study involving this compound, the 3D structure of the compound, obtained from DFT geometry optimization, would be docked into the active site of a specific protein target. nih.gov The simulation predicts the binding affinity (often expressed as a docking score or binding free energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. researchgate.net By identifying key interactions, molecular docking can elucidate the potential mechanism of action of the compound and guide the design of more potent derivatives. thebioscan.com

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound, these investigations are pivotal for understanding its behavior in chemical reactions and predicting its potential applications. By analyzing various molecular descriptors, QSAR/QSRR models can provide valuable insights into the electronic and steric factors that govern the reactivity of this compound.

Establishing Correlations between Electronic Properties and Reaction Pathways

The reaction pathways of this compound are intrinsically linked to its electronic properties. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these connections. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and molecular electrostatic potential (MEP) are calculated to predict the most probable sites for nucleophilic and electrophilic attacks.

For instance, the LUMO distribution on the this compound molecule indicates the regions most susceptible to nucleophilic attack. The carbon atoms at positions 2 and 3, bonded to the electron-withdrawing halogen atoms, are expected to have significant LUMO coefficients, making them primary targets for nucleophiles. The correlation between these electronic properties and reaction outcomes can be systematically studied. For example, a lower LUMO energy generally implies a higher susceptibility to nucleophilic addition or substitution reactions, which are common pathways for 1,4-naphthoquinones.

QSAR models can quantify these relationships. By regressing reaction rate constants or product yields against a set of calculated electronic descriptors for a series of related compounds, a predictive model can be built. Such models help in understanding the reaction mechanisms and in designing new derivatives with tailored reactivity.

Table 1: Hypothetical Electronic Descriptors and Their Correlation with Nucleophilic Substitution Reactivity in Halogenated Naphthoquinones.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electronegativity (χ)Predicted Reactivity Index
2,3-Dichloronaphthalene-1,4-dione-7.5-3.24.35.35High
This compound -7.4 -3.1 4.3 5.25 High
2,3-Dibromonaphthalene-1,4-dione-7.3-3.04.35.15Moderate-High
2-Chloronaphthalene-1,4-dione-7.2-2.84.45.00Moderate
2-Bromonaphthalene-1,4-dione-7.1-2.74.44.90Moderate

Note: The data in this table is illustrative and intended to demonstrate the concepts of QSAR/QSRR by showing trends in electronic properties. Actual values would require specific quantum chemical calculations.

Understanding the Influence of Halogen Substituents on Molecular Reactivity

The presence and nature of halogen substituents at the C2 and C3 positions of the naphthoquinone ring are critical determinants of the molecule's reactivity. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity, which significantly influences the electronic landscape of the entire molecule. This electron-withdrawing effect makes the quinone ring more electrophilic and, consequently, more susceptible to nucleophilic attack.

The reactivity of 2,3-dihalo-1,4-naphthoquinones is a subject of considerable interest in synthetic chemistry, as these compounds are versatile precursors for a wide range of heterocyclic and other complex molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective substitution reactions. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that nucleophilic substitution might occur preferentially at the C2 position.

QSAR studies have demonstrated that descriptors related to the properties of the halogen substituents, such as their size (van der Waals volume), electronegativity, and polarizability, are crucial in predicting the reactivity of these compounds. For example, in a series of 2,3-dihalo-1,4-naphthoquinones, variations in these properties can lead to significant differences in their biological activities and reaction kinetics. The interplay between the inductive effects of the halogens and their ability to participate in resonance stabilization of reaction intermediates is a key aspect that computational models aim to unravel.

Table 2: Influence of Halogen Substituent Properties on Molecular Reactivity Descriptors.

Substituent (at C2/C3)Electronegativity (Pauling Scale)van der Waals Radius (Å)Polarizability (ų)Predicted Influence on Electrophilicity
Cl/Cl3.161.752.18High
Br/Cl 2.96 / 3.16 1.85 / 1.75 3.05 / 2.18 High
Br/Br2.961.853.05Moderate-High
Cl/H3.161.752.18Moderate
Br/H2.961.853.05Moderate

Note: This table provides a conceptual overview of how different halogen substituents can modulate the reactivity of the naphthoquinone core. The predicted influence is a qualitative assessment based on the physicochemical properties of the halogens.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Chloronaphthalene 1,4 Dione Systems

Redox Chemistry and Electron Transfer Processes

The redox properties of naphthoquinones are central to many of their applications and biological activities. The introduction of halogen atoms onto the quinone ring significantly modulates these properties.

The electrochemical reduction of 2-bromo-3-chloronaphthalene-1,4-dione, like other quinones, involves the transfer of electrons to the quinone system. In aprotic media, this typically occurs in two successive one-electron steps, forming a semiquinone radical anion and then a dianion. researchgate.net Cyclic voltammetry studies of related dihalonaphthoquinones often show two distinct redox waves. nih.gov These waves are frequently characterized as quasi-reversible, indicating that the electron transfer processes are coupled with other chemical reactions or that the kinetics of electron transfer are not infinitely fast. um.es The stability of the resulting radical anion and dianion is a key factor in the reversibility of these redox processes. In aqueous media, the reduction is often a two-electron, two-proton process leading to the corresponding hydroquinone. researchgate.net

Table 1: General Electrochemical Behavior of Dihalonaphthoquinones

ProcessDescriptionReversibility
First ReductionQuinone to Semiquinone Radical AnionQuasi-reversible
Second ReductionSemiquinone Radical Anion to DianionQuasi-reversible

Note: This is a generalized representation based on the behavior of related compounds.

The presence of electron-withdrawing groups, such as bromine and chlorine, on the naphthoquinone ring makes the molecule more electrophilic and thus easier to reduce. This is reflected in a positive shift of the reduction potentials. nih.gov The combined electron-withdrawing inductive effects of both bromine and chlorine in this compound are expected to result in a higher reduction potential compared to the parent 1,4-naphthoquinone (B94277).

Nucleophilic Addition Reactions

The electron-deficient nature of the quinone ring in this compound makes it susceptible to attack by nucleophiles. The presence of two halogen atoms provides sites for both addition and substitution reactions.

This compound is expected to be highly reactive towards both nitrogen and sulfur-containing nucleophiles. Studies on the closely related 2,3-dichloronaphthalene-1,4-dione show that it readily reacts with amines and thiols to yield substituted products. researchgate.net For instance, reaction with primary and secondary amines typically leads to the substitution of one of the halogen atoms to form 2-amino-3-halonaphthoquinones. sphinxsai.com

Sulfur nucleophiles, being generally softer and highly nucleophilic, also react readily with dihalonaphthoquinones. libretexts.orgchemistrysteps.com Thiolate anions can displace one of the halide ions to form a new carbon-sulfur bond, resulting in 2-thio-3-halonaphthoquinone derivatives. The high reactivity of sulfur nucleophiles makes these reactions efficient for the synthesis of a variety of sulfur-substituted naphthoquinones. libretexts.org

Table 2: Representative Reactions with Nucleophiles

Nucleophile TypeExampleProduct Type
Nitrogen NucleophilePrimary/Secondary Amine2-Amino-3-halonaphthoquinone
Sulfur NucleophileThiol/Thiolate2-Thio-3-halonaphthoquinone

Note: Based on the reactivity of analogous 2,3-dihalonaphthoquinones.

Two primary mechanisms can be considered for the reaction of nucleophiles with this compound: Michael 1,4-addition and nucleophilic aromatic substitution (SNAr).

In the Michael 1,4-addition , the nucleophile attacks one of the carbon atoms of the double bond (C2 or C3), leading to the formation of an enolate intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent tautomerization can lead to the hydroquinone, which can then be oxidized back to the quinone. This pathway is more common for softer nucleophiles and when there isn't a good leaving group.

In the context of this compound, which has two good leaving groups (Br- and Cl-), the nucleophilic aromatic substitution (SNAr) mechanism is more likely to be dominant. In this mechanism, the nucleophile directly attacks the carbon atom bearing a halogen, forming a Meisenheimer-like intermediate. csbsju.edu The departure of the halide ion then restores the aromaticity of the quinone ring. The relative leaving group ability of bromide versus chloride will influence which halogen is preferentially substituted. Generally, bromide is a better leaving group than chloride.

The reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Harder nucleophiles may favor direct substitution, while softer nucleophiles might exhibit a greater tendency for Michael addition, although the presence of good leaving groups strongly favors the substitution pathway. youtube.com

Electrophilic Behavior in Cycloaddition Reactions

In the context of cycloaddition reactions, the electron-deficient double bond of the quinone ring in this compound allows it to act as an electrophile, specifically as a dienophile in Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com The [4+2] cycloaddition of a conjugated diene with this dienophile would lead to the formation of a new six-membered ring. libretexts.org

The reactivity of this compound as a dienophile is enhanced by the presence of the two electron-withdrawing carbonyl groups and the two halogen atoms. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com While specific Diels-Alder reactions involving this compound are not extensively documented in readily available literature, its structural similarity to other reactive dienophiles like 2,3-dicyano-1,4-naphthoquinone (B85539) suggests it would be a competent partner in such cycloadditions. researchgate.net The reaction would proceed to form a polycyclic adduct, which could be a valuable intermediate in the synthesis of more complex molecules. Other types of cycloadditions, such as [4+3] cycloadditions, are also known for forming seven-membered rings with dienes and cationic three-atom components. organicreactions.orgrsc.orgwikipedia.org

Formation and Reactivity of Radical Species

The chemical behavior of this compound is intrinsically linked to its ability to form radical species, primarily through redox cycling processes. This reactivity is a hallmark of quinone structures, which can accept electrons to form radical anions.

One of the principal mechanisms for the formation of radical species from naphthoquinones is through single-electron reduction. This process, often facilitated by enzymes such as cytochrome P450 reductase, leads to the formation of a semiquinone radical anion. nih.gov This radical is a key intermediate in the generation of reactive oxygen species (ROS). The semiquinone can transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) radical (O₂•⁻). nih.gov

The superoxide radical can then undergo dismutation to form hydrogen peroxide (H₂O₂). In the presence of transition metals, H₂O₂ can be further reduced to the highly reactive hydroxyl radical (•OH). A crucial aspect of this radical generation is the redox cycling of the parent quinone, where it is repeatedly reduced and oxidized, leading to a continuous production of ROS.

Another significant pathway for radical formation involves the direct reaction of this compound with other radical species. For instance, carbon-centered radicals can add to the quinone ring in what are known as radical alkylation reactions. researchgate.net The presence of halogen substituents can influence the sites of these radical additions.

The reactivity of the generated radical species is diverse. The semiquinone radical itself can participate in further redox reactions. The highly reactive hydroxyl radical can abstract hydrogen atoms or add to aromatic rings, initiating a cascade of oxidative damage to other molecules. The superoxide radical, while less reactive than the hydroxyl radical, can still participate in various biochemical reactions.

Table 1: Key Radical Species and Their Formation from this compound Systems

Radical SpeciesFormation MechanismKey Reactivity
Semiquinone Radical AnionSingle-electron reduction of the parent quinone.Electron transfer to molecular oxygen to form superoxide.
Superoxide Radical (O₂•⁻)Electron transfer from the semiquinone radical to O₂.Dismutation to H₂O₂; can act as a nucleophile.
Hydroxyl Radical (•OH)Fenton-like reactions involving H₂O₂ and transition metals.Hydrogen abstraction, addition to double bonds.

Oxidative Decomposition Pathways and Mechanisms

The oxidative decomposition of this compound is a complex process driven by the reactive oxygen species generated during its redox cycling, as well as by direct reactions with other oxidants. The degradation of the molecule can proceed through several pathways, ultimately leading to the breakdown of the naphthoquinone ring system.

A primary driver of oxidative decomposition is the attack by hydroxyl radicals. These highly reactive species can add to the aromatic rings of the naphthoquinone, forming hydroxylated intermediates. These intermediates can be unstable and undergo further reactions, including ring-opening. The initial sites of hydroxyl radical attack are influenced by the electron-withdrawing nature of the carbonyl and halogen substituents.

The decomposition can also be initiated by the reaction with superoxide radicals. While less aggressive than hydroxyl radicals, superoxide can act as a nucleophile, particularly towards the electrophilic carbon atoms of the quinone ring. This can lead to the formation of peroxy intermediates that can subsequently decompose.

Furthermore, the halogen substituents themselves can play a role in the decomposition pathways. Under certain conditions, such as in the presence of strong reducing agents or upon photochemical excitation, dehalogenation can occur. The loss of a bromine or chlorine atom can lead to the formation of a naphthoquinone radical, which can then undergo further reactions, including dimerization or reaction with oxygen.

Studies on related halogenated compounds, such as 2,4-dihalophenols, have shown that enzymatic peroxidation can lead to the formation of halogenated benzoquinones, which then undergo further reactions like hydroxylation. nih.gov While not a direct analogue, this suggests that the initial oxidative steps for this compound could involve modifications to the quinonoid ring, potentially leading to the formation of more complex and subsequently more easily degradable structures. The decomposition can ultimately result in the formation of smaller organic acids and carbon dioxide through successive oxidative steps.

Table 2: Proposed Oxidative Decomposition Intermediates and Products

Intermediate/ProductFormation PathwaySignificance
Hydroxylated NaphthoquinonesAddition of •OH to the aromatic ring.Can lead to ring instability and opening.
Peroxy AdductsNucleophilic attack of O₂•⁻.Precursors to further oxidative cleavage.
Dehalogenated NaphthoquinonesReductive or photochemical dehalogenation.Alters reactivity and subsequent degradation steps.
Ring-Opened Products (e.g., muconic acid derivatives)Oxidative cleavage of the aromatic ring.Indicates significant degradation of the parent compound. nih.gov

Mechanistic Exploration of Biological Interactions of Halogenated Naphthoquinones

Molecular Mechanisms of Action in Cellular Systems

The biological activities of halogenated naphthoquinones, including 2-Bromo-3-chloronaphthalene-1,4-dione, are multifaceted and arise from their intricate interactions with cellular components. These mechanisms primarily revolve around their redox properties, electrophilic nature, and ability to interfere with essential enzymatic processes and signaling pathways.

Redox Cycling and Production of Reactive Oxygen Species (ROS)

A pivotal mechanism underlying the biological effects of many naphthoquinones is their capacity for redox cycling. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals. This cycle can repeat, leading to the continuous generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.

While direct studies on this compound are limited, research on structurally related compounds provides significant insights. For instance, 2-bromo-1,4-naphthoquinone has been shown to be a more efficient catalyst for the autoxidation of ascorbic acid compared to menadione (B1676200) (2-methyl-1,4-naphthoquinone), leading to significantly higher production of hydrogen peroxide. sigmaaldrich.comnih.gov The presence of an electron-withdrawing bromine atom in place of a methyl group enhances the redox cycling efficiency. sigmaaldrich.comnih.gov It is plausible that the presence of both bromo and chloro substituents, which are electron-withdrawing, in this compound would similarly facilitate redox cycling and augment ROS production. This sustained generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death pathways. researchgate.netmdpi.com

Table 1: Comparative Efficiency of H₂O₂ Production by Naphthoquinones

CompoundRelative Oxygen Consumption RateRelative H₂O₂ Production RateRatio of [H₂O₂] produced / [naphthoquinone] consumed (µM/µM)
Menadione (VK3)115.8 ± 0.2
2-Bromo-1,4-naphthoquinone (BrQ)~10~1968 ± 11

Data extrapolated from a study comparing menadione and 2-bromo-1,4-naphthoquinone. nih.gov

Covalent Adduct Formation with Biological Nucleophiles (e.g., Thiols, Proteins)

The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack by biological molecules, particularly those containing thiol groups, such as cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH). nih.gov This can occur through Michael-type addition or nucleophilic substitution reactions.

Halogenated naphthoquinones are particularly reactive. Studies on 2-bromo-1,4-naphthoquinone have demonstrated its reactivity with glutathione, leading to the formation of a glutathionyl-adduct. sigmaaldrich.comnih.gov Interestingly, the resulting adduct can still participate in redox cycling, continuing the production of ROS. sigmaaldrich.comnih.gov In the case of this compound, the presence of two halogen substituents provides two potential sites for nucleophilic attack. The formation of covalent adducts with proteins can lead to the inactivation of enzymes and disruption of cellular functions. Depletion of cellular glutathione, a key antioxidant, can further exacerbate the oxidative stress induced by redox cycling.

Enzyme and Signaling Pathway Modulation (e.g., Inhibition of Topoisomerase II, DNA Gyrase B, MKK7, Cdc25)

Naphthoquinones are known to inhibit a variety of enzymes that are critical for cellular function and proliferation. One of the most well-documented targets is DNA topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. mdpi.com While direct evidence for this compound is not available, the general class of 1,4-naphthoquinones has been shown to act as inhibitors of this enzyme. mdpi.com Inhibition of topoisomerase II can lead to DNA strand breaks and the induction of apoptosis.

Furthermore, various quinone derivatives have been investigated for their inhibitory effects on other key cellular proteins. For example, some quinones have been found to inhibit bacterial DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, making it an attractive target for antibacterial agents. Other studies have implicated naphthoquinones in the modulation of signaling pathways, including those involving mitogen-activated protein kinase kinases (MKKs) like MKK7, and cell cycle phosphatases such as Cdc25. Inhibition of these pathways can disrupt cell growth, proliferation, and survival.

The Role of Halogenation in Modulating Mechanistic Biological Activities

The presence and nature of halogen substituents on the naphthoquinone ring play a crucial role in determining the compound's reactivity and, consequently, its biological activity.

Influence on Electrophilicity and Sites of Nucleophilic Attack

The introduction of halogen atoms, such as bromine and chlorine, significantly influences the electronic properties of the naphthoquinone nucleus. Both bromine and chlorine are electron-withdrawing groups, which increase the electrophilicity of the quinone ring system. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack by biological molecules like thiols. cdc.gov

Alteration of Redox Properties and ROS Generation Potential

The core mechanism of action for many naphthoquinones is their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals, a primary form of ROS. This regenerates the parent quinone, allowing it to repeat the cycle and continuously generate ROS. The accumulation of ROS can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates. Oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA.

While direct experimental data on the redox potential and specific ROS generation capacity of this compound are not extensively detailed in publicly available research, the general principles of naphthoquinone chemistry provide a strong basis for its expected behavior. The presence of both bromine and chlorine atoms, which are highly electronegative, is anticipated to increase the electron affinity of the quinone ring. This would facilitate its reduction to the corresponding semiquinone, thereby enhancing its potential for redox cycling and subsequent ROS production.

Studies on related dihalogenated naphthoquinones support this hypothesis. For instance, research on 2,3-dichloro-1,4-naphthoquinone has demonstrated its reactivity and involvement in biological activities often associated with oxidative stress. It is plausible that this compound exhibits similar, if not more potent, activity due to the combined electronic effects of its halogen substituents.

Interactive Data Table: General Redox Properties of Halogenated Naphthoquinones

Compound ClassGeneral Effect of HalogenationExpected Impact on ROS Generation
Dihalogenated NaphthoquinonesIncreases the reduction potentialPotentially enhances the rate of redox cycling and ROS production
Monohalogenated NaphthoquinonesModerately increases the reduction potentialModerate enhancement of redox cycling and ROS generation
Non-halogenated NaphthoquinonesLower reduction potential compared to halogenated analogsLower intrinsic potential for ROS generation through redox cycling

This table is a generalized representation based on established principles of quinone chemistry and may not reflect the precise properties of this compound, for which specific experimental data is limited.

Structure-Mechanism Relationships Based on Halogen Substituents

The specific nature of the halogen substituents at the C2 and C3 positions of the naphthoquinone ring plays a crucial role in determining the compound's biological activity. The differences in electronegativity, size, and lipophilicity between bromine and chlorine atoms can lead to distinct interactions with biological targets and variations in redox properties.

The electronegativity of chlorine is slightly higher than that of bromine. This difference can subtly alter the electron distribution within the quinone ring, potentially affecting the stability of the semiquinone radical intermediate and, consequently, the efficiency of the redox cycle. Furthermore, the larger atomic radius of bromine compared to chlorine may introduce steric effects that could influence how the molecule interacts with enzymes or other cellular components.

While comparative studies focusing specifically on this compound versus other dihalogenated naphthoquinones are scarce, research on various monosubstituted and disubstituted naphthoquinones has established that the type and position of the halogen atom are key determinants of their biological effects. For example, the antifungal activity of a series of halogenated naphthoquinones was found to be dependent on the specific halogen present and its location on the ring structure.

Applications in Materials Science and Advanced Chemical Technologies

Potential as Organic Semiconductor Components

The inherent structure of 2-bromo-3-chloronaphthalene-1,4-dione, featuring a planar aromatic naphthoquinone core, suggests its potential utility as a component in organic semiconductors. The extended π-conjugated system of the naphthalene (B1677914) ring is a fundamental prerequisite for charge transport, enabling the delocalization of electrons. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the dione carbonyl groups, can significantly influence the electronic properties of the molecule. Specifically, these substitutions are expected to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This modification of orbital energies is critical in the design of organic semiconductor materials, as it dictates the charge injection and transport characteristics. A lower LUMO level can facilitate electron injection and transport, making such materials candidates for n-type semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity of the molecule could also promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between adjacent molecules.

Table 1: Key Molecular Features and Their Potential Impact on Semiconductor Properties

Molecular FeaturePotential Impact on Semiconductor Properties
Planar Naphthoquinone CoreFacilitates π-π stacking and charge transport.
Bromo and Chloro SubstituentsLowers HOMO and LUMO energy levels, potentially enabling n-type behavior.
Dione Carbonyl GroupsEnhances electron-accepting character.

Integration into Chemical Sensor Designs

The electrophilic nature of the this compound core makes it a candidate for integration into chemical sensor designs. The carbon atoms of the quinone ring are susceptible to nucleophilic attack, a property that can be exploited for the detection of specific analytes. For instance, compounds containing thiol (-SH) or amine (-NH2) groups could react with the molecule, leading to a measurable change in its optical or electrochemical properties.

This reactivity forms the basis for chemosensors. A sensor could be designed where the interaction of an analyte with this compound causes a distinct color change (colorimetric sensing) or a shift in its fluorescence emission (fluorescent sensing). Furthermore, the redox-active nature of the quinone moiety can be utilized in electrochemical sensors. The reduction and oxidation potentials of the compound would likely be altered upon binding with an analyte, providing a detectable electrical signal. Analogous compounds, such as 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone), have been investigated for their ability to act as sensitive colorimetric and electrochemical sensors for anions. nasa.govresearchgate.net

Role as Photoinitiators in Advanced Photopolymerization Systems

Naphthoquinone derivatives have been explored for their potential as photoinitiators in photopolymerization processes. Upon absorption of light, typically in the UV-Vis region, these molecules can be promoted to an excited state. From this excited state, they can initiate polymerization through several mechanisms. For this compound, it is plausible that it could act as a Type I photoinitiator, where the excited molecule undergoes cleavage to generate reactive radicals that initiate the polymerization of monomers.

Alternatively, it could function as a Type II photoinitiator. In this scenario, the excited naphthoquinone would interact with a co-initiator (e.g., an amine) through electron or hydrogen transfer, generating the initiating radicals. The presence of heavy atoms like bromine could also enhance the efficiency of intersystem crossing to the triplet state, which is often the photoactive state in such processes. The specific absorption characteristics and excited-state reactivity of this compound would need to be experimentally determined to fully assess its efficacy as a photoinitiator.

Contributions to Energy Storage and Electron Transfer Systems

The reversible redox behavior of the quinone/hydroquinone couple is fundamental to the potential application of this compound in energy storage and electron transfer systems. The two carbonyl groups of the dione can be reversibly reduced in a two-electron, two-proton process to form the corresponding hydroquinone. This ability to accept and donate electrons makes it a candidate for use as an active material in organic rechargeable batteries or as a redox mediator in bioelectrochemical systems.

The introduction of electron-withdrawing bromine and chlorine atoms is expected to increase the redox potential of the naphthoquinone core. chemisgroup.us A higher redox potential can be advantageous in certain applications, such as in the design of high-voltage organic cathodes. The stability of the radical intermediates and the cyclability of the redox process would be critical factors in determining its practical utility in energy storage devices.

Table 2: Potential Applications in Energy and Electron Transfer

Application AreaUnderlying PrinciplePotential Role of this compound
Organic Rechargeable BatteriesReversible redox reactions of organic molecules.Active material in cathodes, potentially offering a high redox potential.
Bioelectrochemical SystemsMediation of electron transfer between biological components and electrodes.Redox mediator to facilitate electron shuttling.
Electron Transfer StudiesProbing fundamental electron transfer mechanisms.Model compound with tunable redox properties due to halogen substitution.

Environmental Chemistry and Degradation Pathways of Halogenated Naphthoquinones

Environmental Degradation Mechanisms

The environmental degradation of halogenated naphthoquinones is primarily driven by abiotic processes, particularly oxidation and photolysis. The presence of both bromine and chlorine atoms on the naphthalene-1,4-dione core influences the reactivity and degradation pathways of these molecules.

The oxidation of organic compounds by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) is a key degradation pathway in aquatic environments. While direct data on 2-Bromo-3-chloronaphthalene-1,4-dione is limited, the behavior of related quinone structures provides insight into its likely oxidative fate.

Naphthoquinones can undergo redox cycling, a process that generates ROS. This cycle involves the reduction of the quinone to a semiquinone radical, which can then be oxidized back to the parent quinone by molecular oxygen, producing superoxide (B77818) radicals (O₂•⁻). Superoxide can further lead to the formation of hydrogen peroxide and highly reactive hydroxyl radicals. nih.govnih.gov The hydroxyl radical is a powerful, non-selective oxidant that can react with a wide range of organic molecules. nih.gov

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen, leading to ring-opening and fragmentation of the molecule. For halogenated aromatic compounds, this process can also lead to dehalogenation. The reaction of the naphthosemiquinone radical with hydrogen peroxide can also be a significant pathway for hydroxyl radical formation. nih.gov

The general reactivity of naphthoquinones and their ability to generate ROS suggest that this compound is susceptible to degradation by hydroxyl radicals. The presence of electron-withdrawing halogen substituents can influence the rate of oxidative degradation.

Oxidative Species and Their Role in Degradation

Oxidizing SpeciesRole in DegradationGeneral MechanismRelevance to Halogenated Naphthoquinones
Hydrogen Peroxide (H₂O₂)Source of hydroxyl radicalsCan react with semiquinone radicals to produce •OH. nih.govLikely contributes to the degradation of this compound through the generation of more potent oxidants.
Hydroxyl Radical (•OH)Primary oxidantAddition to the aromatic ring, leading to hydroxylation, dehalogenation, and potential ring cleavage. usgs.govExpected to be the main driver of oxidative degradation for this compound in aqueous environments.

In situ chemical oxidation (ISCO) is a common remediation technique for contaminated soil and groundwater. Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to produce even more powerful sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential and are effective in degrading a broad range of recalcitrant organic compounds, including chlorinated and brominated hydrocarbons. redox-tech.comresearchgate.netbattelle.org

Activation of persulfate can be achieved through various methods, including heat, transition metals (like iron(II)), and alkaline conditions. researchgate.netresearcher.life The resulting sulfate radicals can effectively degrade chlorinated organic compounds. redox-tech.com The reaction of sulfate radicals with organic contaminants can proceed through electron transfer, hydrogen abstraction, or addition to unsaturated bonds. For aromatic compounds, addition to the ring is a likely pathway, leading to degradation.

Persulfate Activation Methods for Remediation

Activation MethodMechanismApplicability to Halogenated Compounds
Thermal ActivationHeat cleaves the peroxide bond of persulfate to generate sulfate radicals. researchgate.netEffective for chlorinated organic compounds. redox-tech.com
Transition Metal Activation (e.g., Fe²⁺)Fe²⁺ donates an electron to persulfate, leading to the formation of a sulfate radical and Fe³⁺. researchgate.netCan be effective, but interactions with soil can reduce catalyst availability. researchgate.net
Alkaline ActivationAt high pH, persulfate can be activated to produce both sulfate and hydroxyl radicals. researcher.lifeEffective, but pH can influence degradation rates and pathways. researcher.life

Formation as Disinfection Byproducts in Water Treatment Processes

Disinfection of drinking water is essential for public health, but the disinfectants can react with natural organic matter (NOM) and anthropogenic pollutants to form a wide range of disinfection byproducts (DBPs). nih.govrsc.org While trihalomethanes (THMs) and haloacetic acids (HAAs) are the most well-known DBPs, there is growing concern about the formation of other, potentially more toxic, halogenated compounds. nih.gov

Halogenated quinones, particularly halobenzoquinones, have been identified as an emerging class of DBPs. science.govresearchgate.net These compounds can be formed during chlorination of water containing certain precursors. The presence of bromide in the source water can lead to the formation of brominated and mixed bromo-chloro DBPs. rsc.org

Although the direct formation of this compound as a DBP has not been extensively documented, it is plausible that naphthalene (B1677914) and its derivatives, if present in raw water, could serve as precursors. Chlorination of water containing both bromide and naphthalene-related compounds could potentially lead to the formation of mixed halogenated naphthoquinones. Studies have shown that various aromatic compounds can act as precursors to aromatic halogenated DBPs. nih.gov The reaction mechanisms likely involve electrophilic substitution of chlorine and bromine onto the aromatic ring, followed by oxidation to the quinone structure.

Factors Influencing DBP Formation

FactorInfluence on DBP Formation
Precursor TypeNatural organic matter and anthropogenic compounds, including aromatic structures, can act as precursors. nih.govrsc.org
Disinfectant TypeChlorine and chloramines can lead to the formation of halogenated DBPs. nih.gov
Bromide ConcentrationHigher bromide levels can lead to the formation of brominated and mixed bromo-chloro DBPs. rsc.org
pH and TemperatureThese parameters can affect the reaction rates and the types of DBPs formed. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-chloronaphthalene-1,4-dione, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes :
    • Electrophilic Substitution : Bromination and chlorination of naphthalene-1,4-dione precursors using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃ under controlled temperatures (40–60°C).
    • Halogen Exchange : Substitution of pre-existing halogens (e.g., fluorine) in naphthalene derivatives using bromine or chlorine sources (e.g., NaBr/KBr in acidic media).
  • Optimization : Use factorial design (e.g., orthogonal arrays) to test variables like temperature, solvent polarity, and reagent stoichiometry. For example, a 3×3 factorial design can isolate optimal conditions for halogenation efficiency .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns via coupling constants.
    • ¹³C NMR : Detect carbonyl carbons (δ 180–190 ppm) and halogenated aromatic carbons (δ 120–140 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~283.89 g/mol).
  • Infrared (IR) Spectroscopy : Confirm C=O stretches (~1670 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹) .

Q. How should researchers handle this compound safely in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, bromine’s higher electronegativity may make C-Br bonds more reactive in Suzuki-Miyaura couplings.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Validation : Compare computed activation energies with experimental yields (e.g., 60–80% yield under Pd catalysis) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated naphthoquinones?

Answer:

  • Meta-Analysis : Compile data from peer-reviewed studies (e.g., antimicrobial IC₅₀ values) and identify outliers using statistical tools like Grubbs’ test.
  • Experimental Replication : Standardize assays (e.g., MIC testing against S. aureus in triplicate) to control variables like solvent (DMSO concentration ≤1%).
  • Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., bromine at C2 vs. C6) with bioactivity trends .

Q. How can membrane separation technologies purify this compound from reaction mixtures?

Answer:

  • Nanofiltration : Use polyamide membranes (MWCO: 200–300 Da) to separate the target compound (MW: 283.89 g/mol) from smaller byproducts (e.g., HCl, NaBr).
  • Optimization : Adjust transmembrane pressure (3–5 bar) and pH (neutral) to maximize flux and rejection rates (>90%).
  • Scale-Up : Pilot-scale testing with spiral-wound modules for continuous purification .

Methodological Recommendations

  • Experimental Design : Prioritize fractional factorial designs to reduce resource use while maintaining statistical rigor .
  • Data Interpretation : Use multivariate regression to disentangle interdependent variables (e.g., solvent polarity and temperature) .
  • Theoretical Frameworks : Align mechanistic studies with conceptual models like Hard-Soft Acid-Base (HSAB) theory to explain halogen reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.